molecular formula C19H25N3OS B14968762 2-((1-cyclohexyl-1H-imidazol-2-yl)thio)-N-(2,4-dimethylphenyl)acetamide

2-((1-cyclohexyl-1H-imidazol-2-yl)thio)-N-(2,4-dimethylphenyl)acetamide

Cat. No.: B14968762
M. Wt: 343.5 g/mol
InChI Key: QXGRJOMWVLWHKW-UHFFFAOYSA-N
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Description

2-[(1-CYCLOHEXYL-1H-IMIDAZOL-2-YL)SULFANYL]-N-(2,4-DIMETHYLPHENYL)ACETAMIDE is a complex organic compound that features an imidazole ring, a cyclohexyl group, and a dimethylphenyl group. The imidazole ring is a five-membered heterocyclic structure containing two nitrogen atoms, which is known for its broad range of chemical and biological properties

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, which facilitates the formation of the imidazole ring . The reaction conditions are generally mild, allowing for the inclusion of various functional groups.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. The choice of solvents, catalysts, and reaction conditions is optimized to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

2-[(1-CYCLOHEXYL-1H-IMIDAZOL-2-YL)SULFANYL]-N-(2,4-DIMETHYLPHENYL)ACETAMIDE can undergo various types of chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized under specific conditions, leading to the formation of imidazole N-oxides.

    Reduction: Reduction reactions can target the imidazole ring or other functional groups within the molecule.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the imidazole ring or the aromatic ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the imidazole ring can yield imidazole N-oxides, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

2-[(1-CYCLOHEXYL-1H-IMIDAZOL-2-YL)SULFANYL]-N-(2,4-DIMETHYLPHENYL)ACETAMIDE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(1-CYCLOHEXYL-1H-IMIDAZOL-2-YL)SULFANYL]-N-(2,4-DIMETHYLPHENYL)ACETAMIDE involves its interaction with specific molecular targets and pathways. The imidazole ring can bind to metal ions or interact with enzymes, affecting their activity. The cyclohexyl and dimethylphenyl groups may enhance the compound’s binding affinity and specificity for certain targets. The exact pathways involved depend on the specific biological or chemical context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(1-CYCLOHEXYL-1H-IMIDAZOL-2-YL)SULFANYL]-N-(2,4-DIMETHYLPHENYL)ACETAMIDE is unique due to the presence of both a cyclohexyl group and a dimethylphenyl group, which are not commonly found together in similar compounds. This unique combination of functional groups may confer distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C19H25N3OS

Molecular Weight

343.5 g/mol

IUPAC Name

2-(1-cyclohexylimidazol-2-yl)sulfanyl-N-(2,4-dimethylphenyl)acetamide

InChI

InChI=1S/C19H25N3OS/c1-14-8-9-17(15(2)12-14)21-18(23)13-24-19-20-10-11-22(19)16-6-4-3-5-7-16/h8-12,16H,3-7,13H2,1-2H3,(H,21,23)

InChI Key

QXGRJOMWVLWHKW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CSC2=NC=CN2C3CCCCC3)C

Origin of Product

United States

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